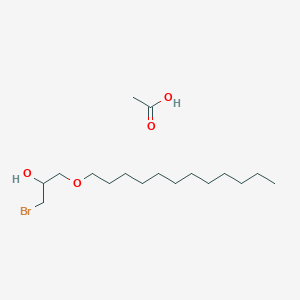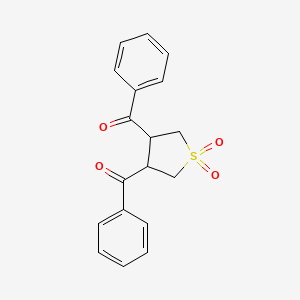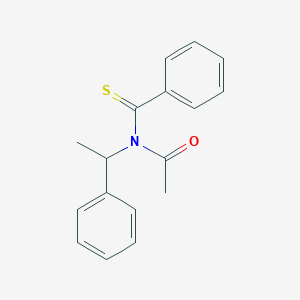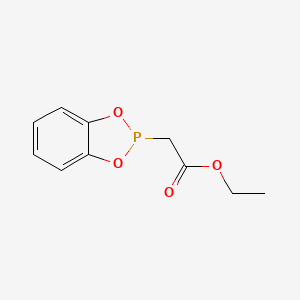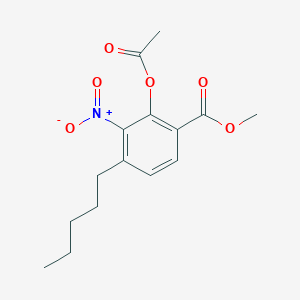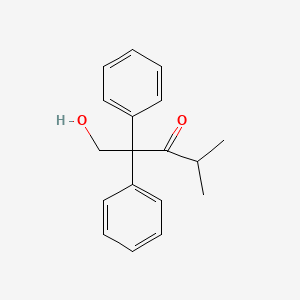
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is an organic compound with a complex structure, featuring a hydroxy group, a methyl group, and two phenyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 4-methyl-2,2-diphenylpentan-3-one with formaldehyde, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-keto-4-methyl-2,2-diphenylpentan-3-one or 1-carboxy-4-methyl-2,2-diphenylpentan-3-one.
Reduction: Formation of 1-hydroxy-4-methyl-2,2-diphenylpentan-3-ol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares a similar backbone but lacks the phenyl groups.
1-Hydroxy-2,2-diphenylpentan-3-one: Similar structure but without the methyl group.
Uniqueness: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these features are advantageous.
Properties
CAS No. |
89867-89-0 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-2,2-diphenylpentan-3-one |
InChI |
InChI=1S/C18H20O2/c1-14(2)17(20)18(13-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3 |
InChI Key |
HMCQWSUOTDNSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)


![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
